7,7-Dichlorobicyclo[4.1.0]heptane
Description
Significance of Gem-Dihalocyclopropanes in Organic Synthesis
Gem-dihalocyclopropanes, which feature two halogen atoms attached to the same carbon of a cyclopropane (B1198618) ring, are exceptionally versatile building blocks in organic synthesis. acs.orgrsc.org Their importance stems from their ready availability and the high degree of ring strain, which, combined with the presence of the halogens, facilitates a variety of useful transformations. rsc.orgbeilstein-journals.org They serve as key substrates for the preparation of numerous classes of compounds, including allenes, monohalocyclopropanes, cyclopropenes, and cyclopentane (B165970) derivatives. acs.orgwikipedia.org
The synthetic utility of gem-dihalocyclopropanes is demonstrated by their application in the total synthesis of natural products, alkaloids, and other biologically active molecules. rsc.orgpublish.csiro.au The transformations they undergo, such as ring-opening reactions, allow for the construction of complex molecular frameworks that would be challenging to assemble through other methods. publish.csiro.au
Historical Context of Dichlorocarbene (B158193) Generation and Reactivity
Dichlorocarbene (CCl₂), a highly reactive intermediate, was first proposed as a transient species in the 19th century and was investigated more thoroughly in the mid-20th century. wikipedia.org A pivotal moment in carbene chemistry occurred in 1954 when William von Eggers Doering reported the generation of dichlorocarbene from chloroform (B151607) via an α-elimination reaction with a strong base. acs.orgwikipedia.org This work demonstrated that the resulting dichlorocarbene could react with alkenes in a [1+2] cycloaddition to form gem-dichlorocyclopropanes. wikipedia.orgtaylorandfrancis.com
This discovery paved the way for further developments, including the Doering-LaFlamme allene (B1206475) synthesis in 1958, which utilizes a gem-dihalocyclopropane intermediate that is subsequently reduced to form an allene. wikipedia.orgwikiwand.comwikipedia-on-ipfs.org A significant methodological advancement came in 1969 when Mieczysław Mąkosza introduced the use of phase-transfer catalysis (PTC) for dichlorocarbene generation. acs.orgacs.org By using a two-phase system of chloroform and concentrated aqueous sodium hydroxide (B78521) with a phase-transfer catalyst, the synthesis of gem-dichlorocyclopropanes became more efficient, practical, and higher yielding, solidifying their accessibility for widespread use in synthesis. acs.orgrsc.orgacs.org
Overview of 7,7-Dichlorobicyclo[4.1.0]heptane within Bicyclic Organic Chemistry
This compound, also known as 7,7-dichloronorcarane, is the archetypal product of dichlorocarbene addition to cyclohexene (B86901). oc-praktikum.de Its bicyclo[4.1.0]heptane framework consists of a six-membered ring fused to a three-membered ring, with the two chlorine atoms situated at the bridgehead carbon of the cyclopropane moiety. cymitquimica.com
Synthesis and Properties
The primary route to this compound is the reaction of cyclohexene with dichlorocarbene generated in situ. The phase-transfer catalysis (PTC) method is most commonly employed, offering high yields. tandfonline.com In this procedure, chloroform serves as the dichlorocarbene precursor, and a strong base like aqueous sodium hydroxide or potassium hydroxide initiates the α-elimination, facilitated by a catalyst such as benzyltriethylammonium chloride. wikipedia.orgtandfonline.com
Below are tables detailing the physical properties of this compound and typical reaction conditions for its synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₇H₁₀Cl₂ | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 165.06 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 198 °C (at 760 mmHg) | sigmaaldrich.comsigmaaldrich.com |
| Density | 1.208 g/mL (at 25 °C) | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.503 | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 823-69-8 | sigmaaldrich.comsigmaaldrich.com |
Table 2: Example Synthesis Conditions for this compound
| Parameter | Condition | Source(s) |
|---|---|---|
| Reactants | Cyclohexene, Chloroform, Sodium Hydroxide (aq) | oc-praktikum.de |
| Catalyst | Tri-n-propylamine or Benzyltriethylammonium chloride | oc-praktikum.detandfonline.com |
| Solvent System | Biphasic (organic/aqueous), sometimes with ethanol | oc-praktikum.de |
| Temperature | 0 °C initially, then room temp. to 50 °C | oc-praktikum.de |
| Reaction Time | Several hours | oc-praktikum.de |
Reactivity and Synthetic Applications
The unique structure of this compound makes it a valuable intermediate. cymitquimica.com The high ring strain of the cyclopropane ring and the presence of the two chlorine atoms make it susceptible to various transformations. For example, reaction with bases like potassium t-butoxide can induce ring-opening and rearrangement, leading to aromatic products such as o-ethyltoluene and ethylbenzene. rsc.org It also engages in reactions with reagents like phosphorus trichloride (B1173362). researchgate.net These reactions highlight its utility as a starting material for accessing different molecular scaffolds.
Structure
2D Structure
Properties
IUPAC Name |
7,7-dichlorobicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPSCGRETWPLSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288315 | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
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Molecular Weight |
165.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-69-8 | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | DTP/NCI | |
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| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,7-Dichlorobicyclo[4.1.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 7,7 Dichlorobicyclo 4.1.0 Heptane
Dichlorocarbene (B158193) Addition to Cyclohexene (B86901)
The reaction of dichlorocarbene (:CCl2) with cyclohexene stands as the cornerstone for the synthesis of 7,7-dichlorobicyclo[4.1.0]heptane. youtube.com This process is a [2+1] cycloaddition, where the electron-deficient carbene adds across the double bond of cyclohexene to form the stable dichlorocyclopropane ring structure. libretexts.org The success of this synthesis hinges on the efficient in-situ generation of the highly reactive dichlorocarbene.
Generation of Dichlorocarbene Precursors and Reactive Intermediates
The most common and economically viable method for producing dichlorocarbene is the base-catalyzed α-elimination from chloroform (B151607) (CHCl3). libretexts.orgwikipedia.org In this reaction, a strong base abstracts a proton from chloroform, which is unusually acidic for a haloalkane due to the electron-withdrawing nature of the three chlorine atoms. youtube.com This deprotonation yields the trichloromethanide anion (CCl3-), which is unstable and readily eliminates a chloride ion to form dichlorocarbene. youtube.comlibretexts.org
Proton Abstraction: CHCl₃ + OH⁻ → CCl₃⁻ + H₂O
α-Elimination: CCl₃⁻ → :CCl₂ + Cl⁻
Cycloaddition: :CCl₂ + Cyclohexene → this compound
This method has been shown to produce high yields, often between 60-70%, of the desired dichlorocyclopropane product. ijcmas.com
An alternative route for dichlorocarbene generation that avoids the use of strong bases involves the reaction of carbon tetrachloride (CCl4) with magnesium metal under ultrasonic irradiation. wikipedia.orgresearchgate.netnih.gov This sonochemical approach utilizes the energy of ultrasound to initiate the reaction. researchgate.netnih.gov The reaction is typically carried out in an anhydrous ether solvent. researchgate.netnih.gov This method is advantageous as it proceeds under neutral conditions, making it compatible with base-sensitive substrates. wikipedia.orgnih.gov
Role of Phase-Transfer Catalysis in Cyclopropanation Reactions
Phase-transfer catalysis (PTC) is a crucial technique for carrying out reactions between reactants that are in different, immiscible phases. youtube.comyoutube.com In the synthesis of this compound from chloroform and aqueous sodium hydroxide (B78521), PTC facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where the reaction with chloroform occurs. ijcmas.comchem21labs.com
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride or tricaprylmethylammonium chloride, possesses both hydrophilic and lipophilic properties. ijcmas.comchem21labs.comyoutube.com The positively charged quaternary ammonium cation pairs with the hydroxide anion from the aqueous phase, forming an ion pair that is soluble in the organic phase. chem21labs.com This ion pair then migrates into the organic phase, delivering the hydroxide ion to react with chloroform and generate dichlorocarbene. ijcmas.comchem21labs.com The catalyst cation then returns to the aqueous phase to repeat the cycle, allowing the reaction to proceed efficiently with only a catalytic amount of the phase-transfer agent. youtube.comyoutube.com
The choice of the phase-transfer catalyst significantly impacts the yield and efficiency of the dichlorocyclopropanation reaction. tandfonline.com Benzyltriethylammonium chloride (BTEAC or TEBA) is a widely used and effective catalyst for this transformation, with optimized systems achieving high yields. ijcmas.comtandfonline.com
Tricaprylmethylammonium chloride, commercially known as Aliquat 336, is another highly effective phase-transfer catalyst. chemeurope.comspectrumchemical.comwikipedia.orgamericanelements.com Its lipophilic nature, owing to the long alkyl chains, enhances its solubility in the organic phase, which can lead to improved catalytic activity in certain systems. chemeurope.comwikipedia.org The selection of the optimal catalyst often depends on the specific reaction conditions and substrates involved.
| Catalyst | Role | Common Name |
| Benzyltriethylammonium chloride | Phase-Transfer Catalyst | BTEAC, TEBA |
| Tricaprylmethylammonium chloride | Phase-Transfer Catalyst | Aliquat 336 |
Optimization of Reaction Parameters and Yields in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that influence the outcome of the synthesis include temperature, reaction time, and the choice of solvent.
Precise temperature control is essential for successful synthesis. The reaction is often initiated at a low temperature, typically 0°C, using an ice bath. oc-praktikum.de This initial cooling phase is followed by a period of vigorous stirring. oc-praktikum.de Subsequently, the reaction mixture is allowed to warm to room temperature and then heated to around 50°C for several hours to ensure the completion of the reaction. oc-praktikum.deblogspot.com Strict temperature control is also necessary to prevent the degradation of the phase-transfer catalyst, which can occur at temperatures above 40°C. evitachem.com The reaction time is another critical parameter, with a typical protocol involving vigorous stirring for about 20 minutes at 0°C, followed by an hour at room temperature and then three hours at 50°C. oc-praktikum.deblogspot.com
Table 1: Temperature and Time Protocols for this compound Synthesis
| Step | Temperature | Duration |
| Initial Reaction | 0°C | 20 minutes |
| Stirring | Room Temperature | 1 hour |
| Heating | 50°C | 3 hours |
This table outlines a common temperature and time protocol for the synthesis of this compound.
The choice of solvent can significantly impact the efficiency of the reaction. While many organic solvents can be utilized, their effects on reaction rates and product yields are well-documented. nih.gov For instance, in some systems, higher yields have been observed in ethyl ether compared to a mixture of ethyl ether and tetrahydrofuran, although the reaction may proceed faster in the mixed solvent system. nih.gov The addition of alcohols to the reaction mixture has been shown to facilitate the reaction, potentially by disrupting the aqueous-organic interface and making the chloroform more accessible to the hydroxide ion. tandfonline.com Conversely, the presence of carboxylate ions can retard the reaction. tandfonline.com The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, is common to facilitate the transfer of hydroxide ions to the organic phase for the generation of dichlorocarbene.
Metal-Catalyzed Synthetic Pathways for Bicyclic Systems
Metal catalysts play a significant role in the synthesis of various bicyclic systems, offering alternative pathways and enhancing reaction control.
Investigation of Metal Complexes in Alkene Addition Reactions
Transition metal complexes are widely investigated for their ability to catalyze addition reactions to alkenes, leading to the formation of bicyclic structures. researchgate.net For example, rhodium carboxylate complexes are common catalysts for the cyclopropanation of olefins with diazocarbonyl compounds. wikipedia.org The mechanism often involves the formation of a metal carbene intermediate, which then reacts with the alkene in a concerted fashion. wikipedia.org Other metals like cobalt, nickel, ruthenium, and rhenium have also been employed to catalyze [2+2] cycloadditions between bicyclic alkenes and alkynes, providing an efficient route to cyclobutene (B1205218) rings. researchgate.net Gold catalysts, such as AuCl3, have been used in the synthesis of bicyclic imidazoles through a bimolecular [2+2+1] cycloaddition. organic-chemistry.org
Radical Reaction Mechanisms in Metal-Catalyzed Cyclopropanation
An emerging area of interest is metalloradical catalysis (MRC), which utilizes metal-centered radicals to initiate and control radical reactions. nih.govnih.gov This approach offers a different mechanistic pathway compared to traditional two-electron processes. nih.gov In the context of cyclopropanation, cobalt(II) complexes of chiral porphyrins have proven effective as catalysts. nih.gov The mechanism involves the homolytic activation of a diazo compound by the Co(II) complex to generate an α-Co(III)-alkyl radical. nih.gov This radical intermediate then adds to the alkene, forming a second C-C bond in a stepwise manner to yield the cyclopropane (B1198618) product. nih.gov This radical mechanism allows for excellent control over both diastereoselectivity and enantioselectivity. nih.gov Iron(III) complexes of porphyrins have also been shown to be potent metalloradical catalysts for olefin cyclopropanation, operating through a similar stepwise radical mechanism. springernature.com More recently, a chromium(II)-based metalloradical system has been developed for the asymmetric cyclopropanation of α,β-unsaturated amides, further expanding the scope of this methodology. acs.org
Preparation of Specific Derivatives of this compound from Precursors
The synthesis of this compound typically starts from cyclohexene. evitachem.com The reaction involves the electrophilic addition of dichlorocarbene, generated in situ from chloroform and a strong base like sodium hydroxide, to the double bond of cyclohexene. chemistry-online.com The use of a phase-transfer catalyst, such as tricaprylmethyl ammonium chloride (Aliquat 336®), is often employed to facilitate the reaction between the aqueous and organic phases. chemistry-online.com Another approach involves the reaction of chloroform with n-butyllithium in the presence of cyclohexene at low temperatures, which has been shown to produce a 19% yield of this compound. bohrium.com
Reaction Mechanisms and Chemical Transformations of 7,7 Dichlorobicyclo 4.1.0 Heptane
Electrophilic Reaction Pathways of 7,7-Dichlorobicyclo[4.1.0]heptane
Electrophilic reactions are a cornerstone of the chemistry of this compound, particularly in its synthesis.
The primary method for synthesizing this compound is through the electrophilic addition of dichlorocarbene (B158193) (:CCl₂) to cyclohexene (B86901). chemistry-online.com Dichlorocarbene, a highly reactive and electrophilic intermediate, is typically generated in situ from chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521) or potassium tert-butoxide. 182.160.97sci-hub.se This reaction is a classic example of a cheletropic reaction, specifically a [1+2] cycloaddition, where the carbene adds across the double bond of the alkene to form the three-membered cyclopropane (B1198618) ring. chemistry-online.com
The generation of dichlorocarbene can be efficiently achieved under phase-transfer catalysis (PTC) conditions. In this method, a quaternary ammonium (B1175870) salt, like benzyltriethylammonium chloride, facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase (containing cyclohexene and chloroform), where the reaction occurs. scribd.com This technique allows for high yields, with some optimized processes reporting up to 97% yield.
The general mechanism for this transformation is outlined below:
Deprotonation: The strong base abstracts a proton from chloroform to form the trichloromethyl anion (CCl₃⁻).
Alpha-elimination: The trichloromethyl anion is unstable and readily eliminates a chloride ion to generate the neutral, electrophilic dichlorocarbene (:CCl₂).
Cycloaddition: The dichlorocarbene then attacks the electron-rich double bond of cyclohexene, leading to the formation of the this compound ring system in a single, concerted step. chemistry-online.com
This method is a powerful tool in organic synthesis for creating cyclopropane derivatives with a defined molecular complexity. chemistry-online.com
Table 1: Methods for Dichlorocarbene Generation for Cyclopropanation
| Base | Solvent System | Catalyst | Typical Yield | Reference |
|---|---|---|---|---|
| Sodium Hydroxide (aq) | Chloroform/Water | Benzyltriethylammonium Chloride (PTC) | Up to 97% | scribd.com |
| Potassium tert-butoxide | tert-Butanol/Chloroform | None | 59% | 182.160.97sci-hub.se |
| Sodium Hydroxide (aq) | Chloroform/Water/Ethanol | Tri-n-propylamine | 82% | oc-praktikum.de |
The addition of dichlorocarbene to cyclohexene is highly regioselective, as the reaction occurs exclusively at the double bond. In terms of stereochemistry, the addition of singlet carbenes, such as dichlorocarbene generated from chloroform, to alkenes is typically a stereospecific syn-addition. This means that the stereochemistry of the starting alkene is preserved in the cyclopropane product. Since cyclohexene is a cis-alkene, the resulting fusion of the cyclopropane ring to the cyclohexane (B81311) ring is cis.
While the formation of this compound itself is a key electrophilic reaction, subsequent electrophilic additions to this molecule are less common due to the absence of double bonds. However, the principles of electrophilic additions to related unsaturated bicyclic systems are well-established. For instance, in the electrophilic addition of halogens (like Br₂) to alkenes, the reaction often proceeds with anti-stereochemistry. scribd.com This is explained by the formation of a cyclic halonium ion intermediate (e.g., a bromonium ion), which blocks one face of the molecule. The subsequent attack by the halide nucleophile occurs from the opposite face. scribd.com
In reactions involving the reduction of this compound, such as the formation of monobromocyclopropanes from gem-dibromocyclopropanes using tri-n-butyltin hydride, mixtures of cis and trans isomers (referring to the orientation of the remaining halogen relative to the cyclohexane ring) can be formed. researchgate.net The assignment of these isomers is often based on nuclear magnetic resonance (NMR) data. researchgate.net
Nucleophilic Substitution Reactions of this compound
The presence of two chlorine atoms on the cyclopropane ring makes this compound susceptible to nucleophilic attack. These reactions can lead to either direct substitution of the chlorine atoms or more complex transformations involving ring-opening. The high ring strain and the gem-dichloro substitution pattern significantly influence the compound's reactivity towards nucleophiles. cymitquimica.com
The chlorine atoms in this compound can be displaced by various nucleophiles. cymitquimica.compg.edu.pl These reactions generally proceed via a nucleophilic substitution mechanism. Given the hindered nature of the carbon atom bearing the chlorine atoms (a neopentyl-like environment), a direct Sₙ2-type backside attack is sterically difficult. The reaction mechanism can be complex and may involve intermediates.
One of the chlorine atoms can be selectively removed through reduction. For example, catalytic hydrogenolysis using nickel catalysts can produce monochlorocyclopropanes. Similarly, reduction with tri-n-butyltin hydride can also effect the removal of one chlorine atom. researchgate.net
The compound also reacts with phosphorus trichloride (B1173362) in the presence of an anhydrous aluminum trichloride catalyst to form phosphonic dichlorides, which is a type of substitution reaction. researchgate.net
A significant reaction pathway for this compound under nucleophilic conditions, particularly with strong bases, is ring-opening. The high strain energy of the cyclopropane ring makes it susceptible to cleavage. unit.no
When treated with strong nucleophiles or bases, such as alkoxides (e.g., sodium methoxide), the reaction can proceed through an initial elimination of HCl to form a dichlorocyclopropene intermediate. This intermediate is highly unstable and can undergo further reaction with the nucleophile, leading to the opening of the three-membered ring. For instance, reaction with organic anions like methoxide (B1231860) can yield ring-opened products. Studies on related gem-dihalocyclopropanes have shown that treatment with sodium methoxide in DMF can lead to the formation of acetylenic acetals, which are valuable synthetic intermediates. unit.no This transformation is believed to proceed through a cyclopropene (B1174273) intermediate that rearranges. unit.no
Table 2: Products from Nucleophilic Reactions of gem-Dihalocyclopropanes
| Substrate | Reagent/Conditions | Major Product Type | Reference |
|---|---|---|---|
| This compound | Sodium Methoxide/DMF | Ring-opened products | |
| 2-Alkoxy-1,1-dichlorocyclopropanes | Sodium Methoxide/DMF | Acetylenic acetals | unit.no |
| 1,1,2-Tribromo-2-alkylcyclopropanes | NaOH/Ethanol/PTC | Acetylenic acetals/ketals | researchgate.net |
The polarity of the solvent can significantly influence the course and rate of nucleophilic reactions involving this compound. The presence of the chlorine atoms increases the polarity of the molecule compared to its parent hydrocarbon. cymitquimica.com
In nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) are often used. unit.no These solvents can solvate the cation of the nucleophilic salt (e.g., Na⁺ of NaOCH₃), thereby increasing the reactivity of the "naked" anion nucleophile.
For reactions involving the generation of dichlorocarbene in a two-phase system, the solvent system is critical. The use of a non-polar organic solvent like chloroform (which also serves as the carbene precursor) and a polar aqueous phase containing the base necessitates a phase-transfer catalyst to bring the reactants together. scribd.comscribd.com The efficiency of this process is highly dependent on the interactions at the phase boundary. chemistry-online.com The choice of solvent can also affect the stability of intermediates and transition states, thereby influencing the product distribution, particularly in competing reactions like substitution versus elimination or ring-opening.
Rearrangement Reactions of this compound and its Derivatives
The strained three-membered ring in this compound is prone to cleavage under various conditions, leading to a fascinating array of rearrangement reactions. These transformations often proceed through highly reactive intermediates such as carbenes and cyclopropenes, resulting in the formation of new carbocyclic and heterocyclic frameworks.
The isomerization of cyclopropanes to carbenes is a fundamental process in the chemistry of these strained rings. In the case of this compound and its derivatives, this isomerization can be induced to initiate a cascade of further reactions. The course of these reactions is highly dependent on the reaction conditions, particularly the solvent.
In nonpolar media, the reaction of this compound with bases can lead to the formation of a cyclopropene intermediate. This intermediate is unstable and can undergo a cyclopropene-carbene isomerization. This isomerization involves the cleavage of the internal bond of the cyclopropene ring to form a vinylcarbene. The resulting carbene can then undergo various subsequent reactions, including insertion into C-H bonds or addition to other unsaturated systems. For instance, the reaction of this compound with organic bases in solvents like benzene (B151609) or THF proceeds through such rearrangements of a cyclopropene intermediate. manupropria-pens.ch
A notable example is the generation of bicyclo[4.1.0]hept-1(7)-ene from 1-(trimethylsilyl)-7-chlorobicyclo[4.1.0]heptane through gas-phase elimination. This highly reactive cyclopropene dimerizes at low temperatures via an ene reaction, which then can couple to form tetramers. The ene dimer has also been observed to react with molecular oxygen to yield carbonyl compounds, highlighting the role of the cyclopropene and its subsequent carbene in complex reaction pathways. researchgate.net
Thermal activation of this compound and its derivatives can induce ring-opening and rearrangement reactions. While specific studies on the thermal rearrangement of the parent saturated compound are not extensively detailed in readily available literature, valuable insights can be gained from the thermal behavior of the closely related 7,7-dihalobicyclo[4.1.0]hept-3-ene.
The thermal rearrangement of 7,7-dichloro-trans-bicyclo[4.1.0]hept-3-ene provides a model for understanding the potential pathways. The presence of the double bond in the six-membered ring can influence the reaction course, but the fundamental processes of cyclopropane ring opening are expected to be similar. The pyrolysis of 1,1-dichlorocyclopropanes is known to be a useful route to olefins, often proceeding through a unimolecular concerted chlorine-atom migration and ring-opening mechanism. lookchem.com This suggests that heating this compound could lead to ring-expanded products through the cleavage of the C1-C6 bond and migration of a chlorine atom.
One of the significant rearrangement pathways for this compound involves a skeletal reorganization to form the bicyclo[3.2.0]heptane ring system. This transformation represents a ring-contraction of the six-membered ring and an expansion of the three-membered ring.
This rearrangement can be facilitated by various reagents and conditions. For instance, at ambient temperatures, certain reactions can lead to the formation of bicyclo[3.2.0]heptane derivatives. researchgate.net The mechanism of this rearrangement is believed to proceed through the formation of a carbene intermediate. The initial step likely involves the elimination of one of the chlorine atoms and the subsequent formation of a carbene at the C7 position. This carbene can then insert into one of the adjacent C-C bonds of the cyclohexane ring, leading to the bicyclo[3.2.0]heptane skeleton. The specific pathway and the stereochemistry of the product are influenced by the reaction conditions and the nature of any catalysts or reagents present.
Computational studies on the thermal isomerization of related systems like tricyclo[4.1.0.0(2,7)]heptane and bicyclo[3.2.0]hept-6-ene show that the interconversion between these ring systems can proceed through intermediates like (E,Z)-1,3-cycloheptadiene, with defined activation barriers for conrotatory and disrotatory ring openings. nih.gov While not a direct analogy, these studies support the feasibility of skeletal rearrangements in bicyclic systems involving cyclopropane rings.
A particularly intriguing transformation involving derivatives of 7,7-dihalobicyclo[4.1.0]heptanes is the formation of heterocyclic compounds through carbene-carbene rearrangements. A notable example is the synthesis of pyrroles.
This reaction has been demonstrated to occur from imine derivatives of gem-dibromocyclopropanes. When these imines are treated with methyl lithium, a carbene-carbene rearrangement takes place, leading to the formation of a pyrrole (B145914) ring. The mechanism of this transformation has been elucidated using specific 12C labelling experiments, which confirmed the rearrangement pathway. manupropria-pens.ch The process is analogous to a known procedure where substituted gem-dibromocyclopropanes with an olefinic bond in the substituent rearrange to cyclopentadienes upon treatment with methyl lithium. manupropria-pens.ch
A novel ruthenium- and rhodium-catalyzed cycloisomerization of 3-alkynyl imine derivatives has also been developed to efficiently produce fused and non-fused pyrrole derivatives. The key steps in these reactions involve the formation of a ruthenium carbenoid intermediate or a rhodacycle intermediate, showcasing the versatility of carbene-based transformations in heterocycle synthesis. nih.gov
Reactions of this compound with Specific Reagents
The reactivity of this compound is further demonstrated by its transformations upon treatment with specific chemical reagents. These reactions can lead to the introduction of new functional groups and the formation of valuable synthetic intermediates.
A significant reaction of this compound is its conversion to phosphonic dichlorides upon treatment with phosphorus trichloride (PCl₃) and anhydrous aluminum trichloride (AlCl₃). sigmaaldrich.com This reaction provides a direct method for the introduction of a phosphonyl group onto the bicyclic framework.
The reaction is believed to proceed through a mechanism involving the formation of a carbocation intermediate. The Lewis acid, AlCl₃, likely facilitates the removal of a chloride ion from the dichloromethyl group of this compound, generating a chlorocarbocation. This electrophilic species is then attacked by the nucleophilic phosphorus atom of PCl₃. Subsequent rearrangement and loss of a chloride ion lead to the formation of the stable phosphonic dichloride product. The reaction of mesitylene, durene, or pentamethylbenzene (B147382) with phosphorus trichloride and aluminum chloride catalyst, which yields secondary phosphine (B1218219) oxides, provides a parallel for the reactivity of PCl₃/AlCl₃ with hydrocarbons. manupropria-pens.ch
It has also been reported that 2-alkoxy derivatives of this compound react with phosphorus trichloride, indicating that the presence of substituents on the six-membered ring can influence the course of the reaction. sci-hub.se
| Starting Material | Reagents | Product | Reaction Type |
| This compound | PCl₃, AlCl₃ | Bicyclo[4.1.0]hept-7-ylphosphonic dichloride | Electrophilic Substitution |
| Imine derivative of gem-dibromocyclopropane | MeLi | Pyrrole derivative | Carbene-Carbene Rearrangement |
| 1-(Trimethylsilyl)-7-chlorobicyclo[4.1.0]heptane | Heat (gas-phase) | Bicyclo[4.1.0]hept-1(7)-ene | Elimination/Isomerization |
Reactivity with Carbon Acids (e.g., Diethyl Malonate, Ethyl Cyanoacetate) in the Presence of Strong Bases
The reaction of this compound with carbon acids, such as diethyl malonate and ethyl cyanoacetate, in the presence of a strong base like potassium t-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO), primarily leads to the formation of syn-7-chlorobicyclo[4.1.0]heptane derivatives. researchgate.net In these reactions, the strong base deprotonates the carbon acid, generating a carbanion which then acts as a nucleophile. This nucleophile attacks the this compound, resulting in the substitution of one of the chlorine atoms.
The major products are the corresponding substituted syn-7-chlorobicyclo[4.1.0]heptane compounds. researchgate.net This indicates a degree of stereoselectivity in the reaction, favoring the formation of the syn isomer.
Table 1: Reaction of this compound with Carbon Acids
| Carbon Acid | Base | Solvent | Major Product |
| Diethyl Malonate | t-BuOK | DMSO | syn-7-chloro-7-(dicarbethoxymethyl)bicyclo[4.1.0]heptane |
| Ethyl Cyanoacetate | t-BuOK | DMSO | syn-7-chloro-7-(cyano(ethoxycarbonyl)methyl)bicyclo[4.1.0]heptane |
Data compiled from research findings. researchgate.net
Metal-Mediated and Organometallic Reactions Involving this compound
Catalytic hydrogenolysis offers a method for the selective reduction of this compound to form monochlorocyclopropanes. Research has demonstrated that this transformation can be achieved with efficiency using specific catalytic systems. For instance, the use of nickel catalysts has been shown to be effective in this process. This selective reduction is a valuable synthetic tool, as it allows for the controlled removal of a single chlorine atom, leading to the formation of 7-chlorobicyclo[4.1.0]heptane.
The indirect electrochemical reduction of this compound using phenanthrene (B1679779) as a mediator has also been investigated, yielding a mixture of cis- and trans-7-chlorobicyclo[4.1.0]heptane. scispace.com
The reaction of this compound with organometallic reagents such as methyllithium (B1224462) (MeLi) can proceed through different pathways. The use of methyllithium can lead to the formation of carbenes, which can then undergo further reactions. researchgate.net For example, treatment of gem-dihalocyclopropanes with methyllithium is a known method to generate carbene-carbenoid species, which can lead to rearrangements. researchgate.net
When this compound is treated with methyllithium, it can result in the formation of more complex rearranged products, depending on the reaction conditions and the presence of other reagents. bohrium.comsci-hub.se
Ring-Opening Reactions of the Bicyclic System
The bicyclo[4.1.0]heptane ring system possesses significant ring strain due to the fusion of the cyclopropane and cyclohexane rings. This inherent strain makes the molecule susceptible to ring-opening reactions, as the cleavage of one of the cyclopropane bonds can relieve this strain. The presence of the two chlorine atoms on the C7 bridge further influences the reactivity and the stability of the ring system.
The high ring strain is a key factor in the chemical behavior of this compound, particularly in reactions involving nucleophiles or solvolysis, where bond cleavage is facilitated. chemrxiv.org The relief of this strain is a thermodynamic driving force for many of the reactions this compound undergoes.
The solvolysis of this compound is characterized by the cleavage of the bicyclic ring system. The high ring strain enhances its reactivity in solvolysis reactions. When this compound is subjected to solvolysis conditions, it can lead to the formation of ring-opened products. For example, reaction with nucleophiles like methoxide can result in such products.
The reaction of this compound with potassium t-butoxide in dimethyl sulfoxide leads to a complex mixture of products, including o-ethyltoluene, ethylbenzene, and 3-ethylidenecyclohexenes, which arise from ring-opening and rearrangement pathways. rsc.org The exact product distribution is highly dependent on the specific base and solvent system used, indicating the complexity of the underlying reaction mechanisms which can involve elimination, rearrangement, and solvent participation. rsc.orgethernet.edu.et
Spectroscopic Characterization and Structural Elucidation of 7,7 Dichlorobicyclo 4.1.0 Heptane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is instrumental in the characterization of 7,7-dichlorobicyclo[4.1.0]heptane.
Proton NMR (¹H NMR) for Characterization and Isomer Identification
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals several multiplets corresponding to the different sets of protons in the structure. blogspot.com
The chemical shifts (δ) for the protons in the purified product are observed in distinct regions. The protons on the carbons furthest from the dichlorocyclopropane ring (C4-H and C5-H) appear as a multiplet in the range of δ 1.12-1.36 ppm. blogspot.com The protons on the adjacent carbons (C3-H and C6-H) are found further downfield in a multiplet between δ 1.61-1.71 ppm. blogspot.com The bridgehead protons (C1-H and C2-H), being closest to the electron-withdrawing dichlorocyclopropyl group, are the most deshielded and appear as a multiplet at δ 1.88-1.98 ppm. blogspot.com
It is important to consider the stereochemistry of the ring junction. The cis isomer is generally considered the more likely product of the typical synthesis reaction. echemi.comstackexchange.com This stereochemical arrangement influences the precise chemical shifts and coupling constants observed in the ¹H NMR spectrum.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 1.12 - 1.36 | m | 4 | C4-H, C5-H |
| 1.61 - 1.71 | m | 4 | C3-H, C6-H |
| 1.88 - 1.98 | m | 2 | C1-H, C2-H |
Data obtained in CDCl₃ at 500 MHz. blogspot.com
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton of this compound. The spectrum, also typically run in CDCl₃, shows distinct signals for each chemically non-equivalent carbon atom. oc-praktikum.deoc-praktikum.de
The carbon atoms of the cyclohexyl ring appear in the upfield region of the spectrum. The C4 and C5 carbons resonate at approximately 18.9 ppm, while the C3 and C6 carbons are found at around 20.2 ppm. oc-praktikum.deoc-praktikum.de The bridgehead carbons, C1 and C6, are shifted further downfield to approximately 25.8 ppm. oc-praktikum.de The most downfield signal, appearing at about 67.4 ppm, is assigned to the C7 carbon of the dichlorocyclopropane ring, which is directly bonded to the two electron-withdrawing chlorine atoms. oc-praktikum.deoc-praktikum.de
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 18.9 | C4, C5 |
| 20.2 | C3, C6 |
| 25.8 | C1, C2 |
| 67.4 | C7 |
Data obtained in CDCl₃ at 125 MHz. oc-praktikum.deoc-praktikum.de
Stereochemical Assignments through Detailed NMR Data Analysis
A comprehensive analysis of both ¹H and ¹³C NMR data, including coupling constants and potentially advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy, is crucial for unambiguous stereochemical assignments. The cis-fusion of the cyclopropane (B1198618) and cyclohexane (B81311) rings is the thermodynamically favored and more commonly synthesized isomer. echemi.comstackexchange.com Detailed analysis of the coupling patterns between the bridgehead protons and the adjacent methylene (B1212753) protons can further confirm this stereochemistry. The number of magnetically non-equivalent protons and their coupling patterns can be complex, and a first-order analysis may not be sufficient for a complete assignment. chemicalforums.com
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups and characteristic bond vibrations within the this compound molecule. oc-praktikum.de The IR spectrum provides key evidence for the presence of the alkane framework and the carbon-chlorine bonds.
The most prominent features in the IR spectrum are the C-H stretching vibrations of the alkane structure, which appear in the region of 2855-2944 cm⁻¹. blogspot.com A characteristic absorption band corresponding to the C-Cl stretching vibration is observed at approximately 796 cm⁻¹. blogspot.comoc-praktikum.de This absorption confirms the presence of the chlorine atoms in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2944, 2859 | C-H stretching (alkane) |
| 796 | C-Cl stretching |
Data obtained from a film sample. blogspot.comoc-praktikum.de
Mass Spectrometry in Elucidating Molecular Structure and Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
The molecular ion peak (M⁺) corresponding to the molecular formula C₇H₁₀Cl₂ would be expected, taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern can also provide structural clues. For instance, the loss of a chlorine atom or the cleavage of the bicyclic ring system can lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental composition with high accuracy. chemrxiv.org
Advanced Spectroscopic Techniques for Detailed Structural Studies (e.g., X-ray Diffraction of Derivatives or Complexes)
For an unambiguous determination of the three-dimensional structure, including the stereochemistry of the ring fusion, advanced spectroscopic techniques can be employed. While obtaining a suitable single crystal of this compound itself for X-ray diffraction may be challenging as it is a liquid at room temperature, derivatives or complexes of the compound can be synthesized and subjected to X-ray crystallography. researchgate.net This technique provides precise bond lengths, bond angles, and the exact spatial arrangement of the atoms, offering definitive proof of the molecular structure. Additionally, reactions of this compound with other reagents, such as phosphorus trichloride (B1173362), have led to products that have been characterized by X-ray diffraction analysis, providing further insight into the reactivity and structural transformations of the parent molecule. researchgate.net
Applications in Advanced Organic Synthesis Utilizing 7,7 Dichlorobicyclo 4.1.0 Heptane
Strategic Building Block for Complex Molecular Architectures
The rigid, strained framework of 7,7-dichlorobicyclo[4.1.0]heptane makes it an important precursor for constructing more intricate molecular designs. cymitquimica.comethernet.edu.et Its high ring strain enhances its reactivity, allowing it to participate in reactions that lead to the formation of complex molecules. This compound serves as a key starting material in the synthesis of various polycyclic and heterocyclic systems. For example, it is a precursor in the synthesis of tropane (B1204802) alkaloids, a class of biologically active molecules characterized by their 8-azabicyclo[3.2.1]octane core. nih.gov The transformation of this compound into these more complex structures often involves ring-opening or rearrangement reactions that take advantage of the inherent strain in the cyclopropane (B1198618) ring. ethernet.edu.et
The synthesis of certain bicyclo[3.1.0]hexanes and bicyclo[4.1.0]heptanes can be achieved from cyclopropene (B1174273) precursors, which can be derived from this compound. thieme-connect.de Furthermore, this compound has been utilized in the synthesis of other complex architectures, highlighting its role as a versatile building block in creating diverse molecular frameworks. sci-hub.se
Reagent in Diverse Organic Transformations
This compound is a valuable reagent in a variety of organic reactions. It can undergo substitution and addition reactions, which are central to its utility. For instance, it reacts with phosphorus trichloride (B1173362) in the presence of anhydrous aluminum trichloride to yield phosphonic dichlorides.
The compound is also known to react with bases such as potassium t-butoxide in dimethyl sulfoxide (B87167), leading to a mixture of products including o-ethyltoluene, ethylbenzene, and 3-ethylidenecyclohexenes. rsc.orgrsc.org This demonstrates its utility in generating aromatic and cyclic alkene structures through elimination and rearrangement pathways. Additionally, its reaction with various nucleophiles can lead to ring-opened products, further expanding its synthetic applications.
Precursor for the Synthesis of Strained Organic Compounds
The inherent ring strain in this compound makes it an ideal precursor for the synthesis of other strained organic molecules. ethernet.edu.et The energy stored in its strained bicyclo[4.1.0]heptane framework can be released in subsequent reactions to drive the formation of other thermodynamically or kinetically favorable strained systems.
One notable application is in the synthesis of benzocyclopropenes through a double dehydrohalogenation reaction of 7,7-dichlorobicyclo[4.1.0]heptenes. ethernet.edu.et This transformation involves a sequence of elimination and prototropic shifts. ethernet.edu.et The ability to generate such highly strained systems underscores the importance of this compound as a starting material in this area of organic chemistry. Research has also explored its use in generating other strained systems, showcasing its potential in synthesizing novel and challenging molecular architectures. amazonaws.com
Utility in Forming Novel Cyclopropane Derivatives
This compound is fundamentally a cyclopropane derivative, and it serves as a key intermediate for the synthesis of other novel cyclopropanes. chemistry-online.com The two chlorine atoms can be substituted or eliminated, and the bicyclic system can be modified to introduce new functionalities while retaining the three-membered ring.
The addition of dichlorocarbene (B158193) to cyclohexene (B86901), the very reaction that forms this compound, is a testament to its connection to cyclopropane chemistry. sci-hub.sechemistry-online.com This compound can be seen as a protected form of a cyclopropane, which can be unveiled or transformed in subsequent synthetic steps. For example, reduction of the chlorine atoms can lead to the parent bicyclo[4.1.0]heptane, while other reactions can modify the six-membered ring, leading to a wide array of substituted cyclopropane-containing molecules. bohrium.com
| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |
|---|---|---|---|---|
| This compound | Potassium t-butoxide in DMSO | o-Ethyltoluene, Ethylbenzene, 3-Ethylidenecyclohexenes | Elimination/Rearrangement | rsc.orgrsc.org |
| 7,7-Dichlorobicyclo[4.1.0]heptenes | Base | Benzocyclopropenes | Double dehydrohalogenation | ethernet.edu.et |
| This compound | Phosphorus trichloride, Aluminum trichloride | Phosphonic dichlorides | Substitution |
Role in Catalyzed Lactone Synthesis
While direct, widespread application of this compound in catalyzed lactone synthesis is not extensively documented, its derivatives and related cyclopropane structures are implicated in such transformations. The general reactivity of cyclopropanes can be harnessed in catalytic cycles to produce lactones. For example, rhodium(III)-catalyzed C-H/C-C bond activation of cyclopropyl (B3062369) hydroxamates can lead to the formation of α-alkoxylated γ-lactams, which are structurally related to lactones. nih.gov
Furthermore, palladium-catalyzed processes have been developed for the synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids, which involves C-H activation and C-C cleavage, highlighting the utility of strained bicyclic systems in lactone synthesis. rsc.org Although a direct catalytic conversion of this compound to a lactone is not a commonly cited reaction, the principles of using strained rings in catalysis suggest its potential as a precursor for substrates in such syntheses.
Theoretical and Computational Chemistry Studies of 7,7 Dichlorobicyclo 4.1.0 Heptane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the electronic structure and predicting the reactivity of 7,7-dichlorobicyclo[4.1.0]heptane. While specific studies focusing solely on this molecule are not extensively detailed in publicly available literature, insights can be drawn from computational analyses of related gem-dihalocyclopropane and bicyclo[4.1.0]heptane derivatives.
Computational methods such as Density Functional Theory (DFT) are well-suited to model these effects. For instance, in a study on the [1+2] cycloaddition reaction of terpenes with dichlorocarbene (B158193) to form similar dichlorobicyclo[4.1.0]heptane derivatives, DFT calculations were employed to understand the reaction mechanism. researchgate.net Such calculations typically provide information on the charge distribution, showing an accumulation of negative charge on the chlorine atoms and a corresponding polarization of the C-Cl bonds.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. For this compound, the HOMO is expected to be associated with the strained C-C bonds of the cyclopropane (B1198618) ring, while the LUMO is likely centered on the antibonding orbitals of the C-Cl bonds. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and reactivity. A smaller gap generally indicates higher reactivity.
Computed Properties of Bicyclo[4.1.0]heptane Derivatives
| Property | This compound | 7,7-Dichlorobicyclo[4.1.0]hept-2-ene |
| Molecular Formula | C₇H₁₀Cl₂ nih.gov | C₇H₈Cl₂ nih.gov |
| Molecular Weight | 165.06 g/mol nih.gov | 163.04 g/mol nih.gov |
| XLogP3-AA | 3.2 nih.gov | 2.7 nih.gov |
| Complexity | 117 guidechem.com | 160 nih.gov |
These data, particularly the XLogP3-AA values which indicate lipophilicity, and the complexity index, provide a basic computational profile of the molecule and its unsaturated analog.
Reaction Pathway Modeling and Transition State Analysis
The reactivity of this compound is characterized by its participation in electrophilic addition and substitution reactions. Reaction pathway modeling using computational methods can provide detailed mechanistic insights, including the identification of intermediates and the calculation of activation energies for transition states.
One of the key reactions of gem-dichlorocyclopropanes is their thermal isomerization. Studies on a series of 1,1-dichlorocyclopropanes have shown that pyrolysis leads to the formation of olefins through a unimolecular concerted chlorine-atom migration and ring-opening mechanism. While specific transition state analysis for this compound is not detailed, this general mechanism is expected to apply.
Furthermore, the reaction of this compound with phosphorus trichloride (B1173362) has been reported, suggesting a plausible reaction mechanism that can be explored computationally. researchgate.net DFT calculations have been successfully used to model the double C-Cl bond activation of dichloromethane (B109758) at a cobalt complex, demonstrating the power of these methods in elucidating complex reaction pathways involving chlorinated hydrocarbons.
In a study on the ring-opening of gem-dichlorocyclopropanes, it was noted that the reaction of 7,7-dichloro-2-oxabicyclo[4.1.0]heptane under basic conditions leads to different products compared to acyclic analogues, likely due to the influence of ring strain on the reaction pathway. unit.no This highlights the importance of the bicyclic framework in directing the course of chemical transformations.
Computational Analysis of Ring Strain and Energetic Profiles
The fusion of a cyclopropane ring to a cyclohexane (B81311) ring in this compound results in significant ring strain, which is a dominant factor in its reactivity. Computational analysis can quantify this strain energy and provide detailed energetic profiles of the molecule.
The strain energy of the parent bicyclo[4.1.0]heptane is estimated to be around 15–20 kcal/mol. The introduction of the gem-dichloro group at the C7 position is expected to further influence this value. Computational studies on related systems have shown that the addition of cyclopropane rings can, in some cases, alleviate ring strain in larger unsaturated rings. amazonaws.com
The energetic profile of the molecule also includes its heat of formation. While experimental thermochemical data for this compound is scarce, computational methods can provide reliable estimates. For example, the standard enthalpy of formation for a related diaza-bicyclic system was calculated using atomization reactions.
The thermodynamic properties of related compounds, such as 7-oxabicyclo[4.1.0]heptane, have been reported, providing a point of comparison for the energetic properties of this class of molecules.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamics of molecules like this compound. The cyclohexane ring in the bicyclo[4.1.0]heptane system can adopt various conformations, such as chair, boat, and twist-boat, and the fusion of the cyclopropane ring introduces further conformational constraints.
While specific MD simulations for this compound are not found in the literature, studies on related bicyclic systems provide valuable insights. For instance, gas-phase electron diffraction combined with quantum chemical calculations has been used to study the conformational equilibrium of substituted bicyclo[4.1.0]heptane derivatives. These studies have revealed the coexistence of multiple conformers in the gas phase.
MD simulations can also be used to study intermolecular interactions. For a nonpolar molecule like this compound, these interactions are expected to be dominated by dispersion forces. Advanced force fields developed through methods like adaptive force matching (AFM) based on high-level quantum mechanical calculations can accurately model these interactions for alkanes and their derivatives. sigmaaldrich.com These simulations can predict bulk properties such as density and heat of vaporization.
The table below lists the names of the chemical compounds mentioned in this article.
Biological Interactions and Mechanistic Toxicology of 7,7 Dichlorobicyclo 4.1.0 Heptane
Modulation of Enzyme Systems in Biological Contexts
The introduction of 7,7-Dichlorobicyclo[4.1.0]heptane into a biological environment can lead to significant modulation of various enzyme systems, which are central to its toxicological profile.
Interactions with Cytochrome P450 Enzymes and Impact on Activity
Research has indicated that this compound interacts with the cytochrome P450 (CYP450) superfamily of enzymes. These enzymes are critical for the metabolism of a wide array of xenobiotics and endogenous compounds. The interaction of this compound with CYP450 can modulate their catalytic activity. The highly reactive nature of the compound, owing to its strained bicyclic structure and the presence of two chlorine atoms, makes it a substrate for these enzymes. This interaction can lead to the formation of reactive intermediates as the compound is metabolized.
Implications for Drug Metabolism and Biotransformation Pathways
The modulation of CYP450 enzymes by this compound has direct implications for drug metabolism and the broader biotransformation pathways. Since CYP450 enzymes are responsible for the breakdown of many pharmaceutical drugs, their inhibition or altered activity can lead to significant drug-drug interactions. The metabolism of this compound can potentially sequester or inhibit these enzymes, thereby affecting the clearance of other drugs and leading to altered therapeutic outcomes or increased toxicity. nih.gov The generation of reactive metabolites during its biotransformation can also impact the integrity and function of cellular components involved in these pathways.
Biochemical Pathway Perturbations
The interaction of this compound with enzymes can trigger a cascade of events that perturb normal biochemical pathways within the cell.
Induction of Oxidative Stress Responses and Alterations in Reactive Oxygen Species (ROS) Levels
A significant consequence of the metabolism of this compound by enzymes like cytochrome P450 is the generation of reactive oxygen species (ROS). Studies have shown that this compound can lead to a dose-dependent increase in ROS levels within liver cells. This increase in ROS can overwhelm the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. Oxidative stress can, in turn, cause damage to cellular macromolecules such as DNA, proteins, and lipids, thereby disrupting normal cellular function and signaling pathways.
| Compound | Effect on Cellular Markers | Implication |
| This compound | Increased levels of Reactive Oxygen Species (ROS) in liver cells. | Potential for cellular damage and disruption of signaling pathways. |
Mechanisms of Enzyme Inhibition or Activation by the Compound
The modulation of enzyme activity by this compound is understood to occur through the binding of the compound to specific sites on the enzymes. The exact mechanism, whether through competitive, non-competitive, or other forms of inhibition or activation, is dependent on the specific enzyme and the nature of the binding interaction. The reactive nature of this gem-dihalocyclopropane suggests the potential for the formation of covalent adducts with enzyme active sites. For instance, the metabolism of compounds with similar gem-dichloro functionalities by CYP450 can generate reactive acyl halide intermediates that can covalently modify enzyme structures, leading to irreversible inhibition. biomolther.org This mechanism-based inhibition results in a long-lasting loss of enzyme activity, as the cell must synthesize new enzymes to restore function. nih.gov
Pharmacological Relevance and Drug Discovery Potential of Bicyclic Halogenated Compounds
Bicyclic compounds, including halogenated derivatives like this compound, are recognized for their utility in medicinal chemistry and drug discovery. nih.gov Their rigid, three-dimensional structures can serve as valuable scaffolds for the synthesis of complex, biologically active molecules. core.ac.uk
The incorporation of halogen atoms, such as chlorine, into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov These modifications are a common strategy in drug design to enhance the efficacy and pharmacokinetic profile of a drug candidate. Halogenated compounds have been successfully developed into drugs for a wide range of diseases. nih.gov
Furthermore, bicyclic structures are used as bioisosteres to replace other chemical groups, like aromatic rings, in drug molecules to improve properties such as solubility and metabolic stability. The unique structural and electronic properties of this compound make it a useful building block in organic synthesis for creating novel compounds with potential therapeutic applications.
| Compound Class | Application in Drug Discovery |
| Halogenated Compounds | Used to modify physicochemical properties of drug candidates to improve efficacy and pharmacokinetics. nih.gov |
| Bicyclic Compounds | Serve as rigid scaffolds and bioisosteres in the design of novel therapeutic agents. core.ac.uk |
Structure-Activity Relationship (SAR) Studies of Related Biologically Active Compounds
While specific quantitative structure-activity relationship (QSAR) studies for a series of 7,7-dihalobicyclo[4.1.0]heptane analogs are not extensively available in the public domain, the principles of SAR can be elucidated by examining related classes of compounds known to interact with similar biological targets, such as cytochrome P450 enzymes. The biological activity of bicyclo[4.1.0]heptane derivatives is influenced by the nature and position of substituents on the bicyclic core.
For instance, studies on other bicyclo[4.1.0]heptane derivatives have shown that modifications to the ring system and its substituents can significantly alter their interaction with biological receptors. As an example, certain derivatives have been investigated as melanin-concentrating hormone receptor R1 (MCHR1) antagonists, where the bicyclic scaffold serves as a key structural element for receptor binding.
In the context of cytochrome P450 inhibition, the gem-dichloro group on the cyclopropane (B1198618) ring of this compound is a critical feature. The high ring strain of the cyclopropane ring and the presence of the halogen atoms are thought to be key to its mechanism of action. The table below illustrates a hypothetical structure-activity relationship for the inhibition of a generic cytochrome P450 enzyme by analogous compounds, based on established principles of enzyme inhibition.
Table 1: Illustrative Structure-Activity Relationship of Bicyclo[4.1.0]heptane Analogs on Cytochrome P450 Inhibition
| Compound Name | R1 | R2 | Relative Inhibitory Potency | Rationale |
| Bicyclo[4.1.0]heptane | H | H | Low | Lacks the activating dihalo group. |
| 7-Chlorobicyclo[4.1.0]heptane | H | Cl | Moderate | The single chloro group is less activating than the gem-dichloro group. |
| This compound | Cl | Cl | High | The gem-dichloro group enhances reactivity, favoring the formation of a reactive intermediate that can inhibit the enzyme. |
| 7,7-Difluorobicyclo[4.1.0]heptane | F | F | Moderate-High | The high electronegativity of fluorine can influence the interaction with the enzyme's active site. |
Assessment of Interactions with Specific Biological Targets and Pathways
The primary biological target of this compound that has been suggested is the superfamily of heme-containing enzymes known as cytochrome P450. nih.gov These enzymes are central to the metabolism of a vast array of xenobiotics and endogenous compounds. The interaction of this compound with CYP enzymes is believed to proceed via a mechanism-based or "suicide" inhibition. researchgate.netresearchgate.netnih.gov
In this process, the P450 enzyme attempts to metabolize the compound, leading to the generation of a highly reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation. researchgate.net The strained cyclopropane ring of this compound, activated by the two chlorine atoms, is a likely precursor to such a reactive species. The metabolic activation is thought to involve the cleavage of a carbon-chlorine bond, followed by ring opening, which generates a species capable of alkylating the enzyme's heme group or protein.
This inactivation of cytochrome P450 can have significant toxicological consequences. By inhibiting these crucial metabolic enzymes, this compound can disrupt the metabolism of other drugs or endogenous substances, potentially leading to adverse effects. Furthermore, the formation of reactive metabolites can lead to oxidative stress and cellular damage. nih.gov
While direct kinetic data for the inhibition of specific P450 isoforms by this compound is scarce in the literature, the table below provides a hypothetical representation of the kinetic parameters that would be determined in such studies.
Table 2: Hypothetical Kinetic Data for the Interaction of this compound with a Cytochrome P450 Isoform
| Parameter | Value | Description |
| K_i (Inhibition Constant) | [Value] µM | Concentration of the inhibitor required to produce half-maximum inhibition. A lower value indicates a higher affinity of the inhibitor for the enzyme. |
| k_inact (Maximal Rate of Inactivation) | [Value] min⁻¹ | The maximum rate at which the enzyme is inactivated at a saturating concentration of the inhibitor. |
| Partition Ratio (r) | [Value] | The number of moles of inhibitor turned over per mole of enzyme inactivated. A low partition ratio indicates a very efficient inhibitor. |
Note: This table is for illustrative purposes to explain the types of data generated in enzyme kinetic studies. Specific experimental values for this compound are not currently available.
Pharmacokinetic Considerations and Biological Distribution
The pharmacokinetic profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME). For this compound, its relatively small molecular size and lipophilic nature would suggest that it is likely to be readily absorbed following exposure. Its lipophilicity would also favor its distribution into various tissues.
The metabolism of this compound is expected to be primarily mediated by cytochrome P450 enzymes, as discussed in the previous section. nih.gov The metabolic process likely leads to the formation of more polar metabolites that can be more readily excreted from the body. The primary route of excretion for such metabolites is typically via the urine. nih.gov
The table below outlines the expected pharmacokinetic properties of this compound based on its chemical structure and the known behavior of similar halogenated hydrocarbons.
Table 3: Predicted Pharmacokinetic Profile of this compound
| Parameter | Predicted Characteristic | Rationale |
| Absorption | Rapid and extensive | Lipophilic nature and small molecular size facilitate passage across biological membranes. |
| Distribution | Wide | Expected to distribute into fatty tissues due to its lipophilicity. |
| Metabolism | Primarily hepatic via Cytochrome P450 | The liver is the primary site of CYP-mediated metabolism. The compound's structure is susceptible to oxidative metabolism. |
| Excretion | Primarily renal (as metabolites) | Metabolites are generally more water-soluble and are eliminated by the kidneys. |
| Key Metabolites | Ring-opened and hydroxylated products | Metabolism is expected to involve cleavage of the cyclopropane ring and hydroxylation to increase polarity. |
Note: This table presents a predicted pharmacokinetic profile. Detailed in vivo studies are required to confirm these characteristics.
Q & A
Q. What are the standard synthetic protocols for 7,7-dichlorobicyclo[4.1.0]heptane, and how is phase-transfer catalysis (PTC) optimized in these reactions?
The compound is typically synthesized via cyclopropanation of cyclohexene with dichlorocarbene generated from chloroform and NaOH under PTC conditions. Benzyltriethylammonium chloride is commonly used to transfer OH⁻ ions to the organic phase, facilitating dichlorocarbene formation. Key parameters include a 1:1 molar ratio of cyclohexene to chloroform, 40–60 minutes of vigorous stirring at room temperature, and NaOH concentration (50% aqueous solution). However, yields are often limited (~38.8%) due to product loss during semi-micro distillation .
Q. How is this compound characterized structurally, and what spectroscopic markers confirm its identity?
Infrared (IR) spectroscopy identifies C-Cl bonds at 580–785 cm⁻¹ and sp³ C-H stretches below 3000 cm⁻¹. Gas chromatography (GC) assesses purity, while SMILES (ClC1(Cl)C2CCCCC12) and InChI (1S/C7H10Cl2/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2) provide structural validation. Cross-referencing with IUPAC nomenclature ensures consistency in reporting .
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound is classified as a Category 4 oral toxin, Category 2A eye irritant, and Category 2 aquatic hazard. Experiments should use fume hoods, chemical-resistant gloves, and secondary containment. Emergency measures include rinsing eyes with water for 15 minutes and avoiding oral ingestion. Waste must be treated as hazardous due to chronic aquatic toxicity .
Advanced Research Questions
Q. How can conflicting yield data (e.g., 38.8% vs. 97%) in dichlorocarbene-mediated syntheses be reconciled?
Contradictions arise from reaction setups: batch processes with sealed vessels (e.g., 3 mL vials) achieve higher yields (97%) due to controlled pressure and reduced CO gas escape, whereas open systems with semi-micro distillation suffer from volatilization losses. Catalyst loading (3 mol% BTEA-Cl) and mixing efficiency (vigorous stirring vs. flow systems) also critically influence yields .
Q. What mechanistic insights support the role of dichlorocarbene intermediates in forming this compound?
Dichlorocarbene (CCl₂) is generated via β-elimination of chloroform under strong base (NaOH) and PTC conditions. Cyclopropanation occurs through [2+1] cycloaddition with cyclohexene’s π bond. Isotopic labeling (e.g., ¹³C-Cl) and trapping experiments (e.g., with alkenes of varying reactivity) validate the intermediate’s electrophilic nature .
Q. How do solvent systems and mixing dynamics impact the scalability of PTC-based syntheses?
Biphasic systems (chloroform/water) require turbulence to maximize interfacial contact. Flow chemistry enhances mixing and reduces CO gas buildup compared to batch reactors. Computational fluid dynamics (CFD) models can optimize reactor design for industrial translation, balancing shear stress and residence time .
Q. What strategies mitigate environmental risks in disposal of this compound waste?
Advanced oxidation processes (AOPs), such as ozonation or Fenton reactions, degrade the compound by breaking C-Cl bonds. Bioremediation studies using Pseudomonas spp. show partial mineralization in aquatic systems. Wastewater must be pre-treated to meet OECD 301D biodegradability standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
